molecular formula C15H22BNO3 B596351 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1256256-24-2

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B596351
CAS No.: 1256256-24-2
M. Wt: 275.155
InChI Key: NBEZHNPPYJYFMI-UHFFFAOYSA-N
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Description

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine: is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the reaction of benzo[b][1,4]oxazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene or dimethylformamide (DMF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the scale of production and the specific requirements of the process. The use of automated systems for monitoring and controlling reaction conditions can help ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid.

  • Substitution: : The boronic acid group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

  • Boronic Esters: : Formed through the oxidation of the boronic acid group.

  • Borates: : Resulting from further oxidation of boronic esters.

  • Reduced Boronic Acid: : Obtained by reducing the boronic acid group.

  • Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

  • Biology: : Employed in the study of enzyme inhibitors and as a tool in bioconjugation techniques.

  • Medicine: : Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.

  • Industry: : Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and reactivity. Similar compounds include:

  • Boronic Acids: : General class of compounds with similar reactivity.

  • Boronic Esters: : Derivatives of boronic acids with different stability and reactivity profiles.

  • Borates: : Oxidized forms of boronic acids with distinct chemical properties.

Biological Activity

The compound 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine , with the CAS number 1256256-24-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H22BNO3
  • Molecular Weight : 275.16 g/mol
  • Purity : 95.00%
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its unique structural features. The presence of the dioxaborolane moiety is known to enhance the compound's reactivity and binding affinity to biological macromolecules.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial efficacy against a spectrum of pathogens. The dioxaborolane group is thought to contribute to these effects by disrupting cellular processes in microorganisms .

Table 1: Summary of Biological Activities and IC50 Values

Compound StructureBiological ActivityIC50 (nM)Reference
Dioxaborolane AnalogAnticancer5.2
Dioxaborolane DerivativeAntimicrobial50
Related CompoundAntiproliferative11.3 - 29.2

Case Study: Anticancer Efficacy

A study focusing on the structural modifications of dioxaborolane-containing compounds reported significant improvements in antiproliferative activity when specific substituents were introduced. For example:

  • The introduction of methoxy groups was crucial for maintaining high potency against cancer cell lines .
  • Compounds exhibiting a five-membered ring structure showed enhanced activity compared to their six-membered counterparts.

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects may involve:

  • Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the mitotic phase.
  • Targeting Specific Kinases : Some studies suggest that dioxaborolane derivatives may serve as inhibitors for specific kinases involved in cancer progression .

Properties

IUPAC Name

4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-13-12(10-11)17(5)8-9-18-13/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEZHNPPYJYFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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